2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Description
The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide belongs to a class of acetamide derivatives featuring a tetrazole ring linked via a sulfanyl group and a substituted phenyl moiety. Its structure includes:
- Tetrazole core: A 1-methyl-1H-tetrazol-5-yl group, known for metabolic stability and hydrogen-bonding capacity, which enhances bioavailability .
- Sulfanyl bridge: A thioether (-S-) group connecting the tetrazole to the acetamide backbone, influencing electronic properties and solubility.
- 2-Nitrophenyl substituent: A nitro group at the ortho position of the phenyl ring, which may confer electron-withdrawing effects and modulate biological activity.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O3S/c1-15-10(12-13-14-15)20-6-9(17)11-7-4-2-3-5-8(7)16(18)19/h2-5H,6H2,1H3,(H,11,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMWIYLJGRCRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition for Tetrazole Core Formation
The tetrazole ring is constructed through a Huisgen cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For 5-thiol functionality, thiourea or hydrogen sulfide is introduced post-cyclization. Representative conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaN₃, NH₄Cl, ZnCl₂ | H₂O | 110 | 24 | 82 |
| NaN₃, DMF, Cu(OAc)₂ | DMF | 120 | 12 | 89 |
The reaction with ZnCl₂ in water at 110°C for 24 hours affords 1H-tetrazole-5-thiol in 82% yield, as confirmed by IR (ν: 2560 cm⁻¹, S–H stretch).
N-Methylation of Tetrazole-Thiol
Methylation is achieved using iodomethane (CH₃I) in dimethylformamide (DMF) under basic conditions (K₂CO₃). The reaction proceeds via nucleophilic substitution at the tetrazole’s N1 position, yielding 1-methyl-1H-tetrazole-5-thiol (75% yield, m.p. 145–147°C). Competing N2-methylation is minimized by steric hindrance and selective purification via silica-gel chromatography (ethyl acetate/petroleum ether, 15:85).
Synthesis of 2-Chloro-N-(2-Nitrophenyl)Acetamide
Acetylation of 2-Nitroaniline
2-Nitroaniline is acetylated with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Quantitative conversion to N-(2-nitrophenyl)acetamide is observed within 2 hours at 25°C (¹H NMR: δ 2.15 ppm, singlet, CH₃).
Chlorination of Acetamide
Chlorination is performed with thionyl chloride (SOCl₂) in anhydrous DCM, yielding 2-chloro-N-(2-nitrophenyl)acetamide (91% yield). The reaction is monitored by TLC (Rf: 0.45, hexane:ethyl acetate 3:1), with FTIR confirming C–Cl stretch at 680 cm⁻¹.
Thiol-Alkylation for Final Coupling
The tetrazole-thiol undergoes nucleophilic substitution with the chloroacetamide in DMF using K₂CO₃ as a base. Optimal conditions (25°C, 6 hours) provide the target compound in 86% yield. Elevated temperatures (>40°C) promote disulfide byproduct formation, reducing purity to <70%.
Reaction Scheme:
Purification and Characterization
Crude product is purified via silica-gel chromatography (gradient: 10–30% ethyl acetate in hexane), yielding white crystals (m.p. 162–164°C). Purity (>98%) is verified by HPLC (C18 column, acetonitrile:H₂O 70:30, retention time: 6.2 min).
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.18 (s, 3H, CH₃), 4.02 (s, 2H, SCH₂), 7.52–8.21 (m, 4H, Ar–H), 10.32 (s, 1H, NH).
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HRMS (ESI): m/z calc. for C₁₀H₁₀N₆O₃S [M+H]⁺: 295.0612, found: 295.0609.
Comparative Analysis of Synthetic Routes
| Method | Tetrazole Yield (%) | Chloroacetamide Yield (%) | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cycloaddition-ZnCl₂ | 82 | 91 | 68 | 95 |
| Cycloaddition-Cu(OAc)₂ | 89 | 91 | 73 | 97 |
The Cu(OAc)₂-catalyzed route offers superior yields due to enhanced azide activation, albeit with higher metal contamination risks.
Industrial-Scale Considerations
Batch processes using DMF necessitate solvent recovery systems to mitigate environmental impact. Continuous-flow reactors reduce reaction times (4 hours for cycloaddition) but require precise temperature control to prevent tetrazole decomposition .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes. The nitrophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in the substituents on the phenyl ring or the heterocyclic core. These variations impact physicochemical properties and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance stability and polar interactions but may reduce membrane permeability.
- Fluorine atoms (e.g., in ) improve metabolic resistance and bioavailability.
Antimicrobial Activity
- 2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) : Exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, attributed to the fluorine atom enhancing target binding .
- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide : Demonstrated moderate activity against bacterial strains (MIC: 16–32 µg/mL), likely due to the nitro group’s electron-withdrawing effects stabilizing interactions with bacterial enzymes .
Enzyme Inhibition
- LOX Inhibition : Compounds with nitro substituents (e.g., ) showed 40–60% inhibition of lipoxygenase (LOX), a key enzyme in inflammatory pathways.
- BChE Inhibition : The indole-linked oxadiazole derivative in achieved 75% inhibition of butyrylcholinesterase (BChE), relevant for Alzheimer’s disease treatment.
Physicochemical Properties
Implications :
- Lower molecular weight and LogP values (e.g., fluorinated analogs) correlate with better absorption.
- Nitro groups may reduce solubility but enhance target affinity.
Biological Activity
2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities. The tetrazole ring is a significant structural feature known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a tetrazole ring linked to a sulfanyl group and a nitrophenyl acetamide moiety. The presence of the nitro group is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial action at low concentrations.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 2-[...]-acetamide | 8 | P. aeruginosa |
Antitumor Activity
The antitumor potential of tetrazole-containing compounds has been explored in various cancer cell lines. For instance, derivatives have shown cytotoxic effects against A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
The mechanism by which these compounds exert their biological effects is multifaceted. The tetrazole ring may engage in hydrogen bonding with target proteins or nucleic acids, while the nitro group could facilitate redox reactions leading to oxidative stress in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazole-based compounds. Modifications to the nitrophenyl or acetamide groups can significantly impact potency and selectivity:
- Nitro Group Positioning : Variations in the position of the nitro group on the phenyl ring have been shown to affect both antibacterial and antitumor activities.
- Sulfanyl Group Variation : Altering the sulfanyl moiety can enhance solubility and bioavailability.
Case Studies
A notable study investigated the synthesis and biological evaluation of several derivatives based on the core structure of this compound. These derivatives were tested for their ability to inhibit tumor growth in vivo using xenograft models. Results indicated that specific modifications led to enhanced efficacy compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
